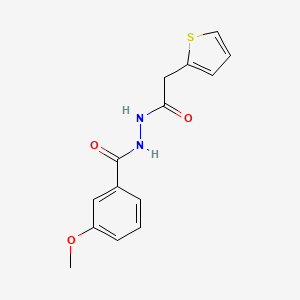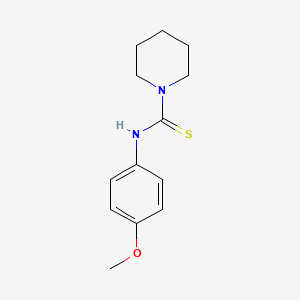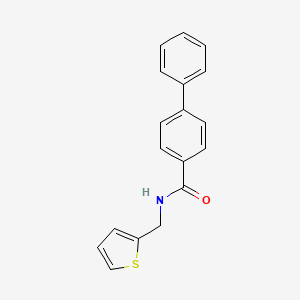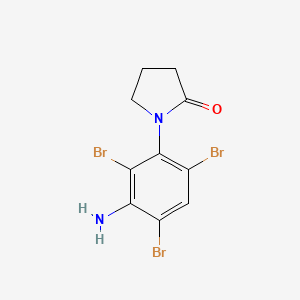
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as BMS-986, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
Mécanisme D'action
The mechanism of action of N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including COX-2, 5-LOX, and MMP-9. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the infiltration of immune cells into inflamed tissues. It has also been shown to reduce the production of angiogenic factors, such as VEGF, and to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments. It has high purity and high yield, making it easy to work with. It is also stable under a wide range of conditions, making it suitable for long-term storage. However, one limitation is that it is relatively expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One direction is to further elucidate its mechanism of action, particularly its effects on other signaling pathways involved in inflammation and cancer. Another direction is to study its potential use in combination with other anti-inflammatory or anti-cancer agents. Additionally, the development of more cost-effective synthesis methods may increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been achieved using various methods. One of the most common methods involves the reaction of N-methyl-N-phenylglycinamide with benzyl bromide and sodium hydride, followed by the addition of methylsulfonyl chloride. Another method involves the reaction of N-methyl-N-phenylglycinamide with benzyl chloride, followed by the addition of dimethylsulfamoyl chloride. These methods have been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. It has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-15-9-5-3-6-10-15)17(20)14-19(23(2,21)22)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBSFHKUSYQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)


![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)

![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)
![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)